2-iodo-5-methyl-1,3,4-thiadiazole chemical structure and properties
2-iodo-5-methyl-1,3,4-thiadiazole chemical structure and properties
A Versatile Heterocyclic Scaffold for Medicinal Chemistry and Materials Science
Executive Summary
2-Iodo-5-methyl-1,3,4-thiadiazole (CAS: 914935-72-1) represents a high-value heterocyclic building block in modern organic synthesis. Distinguished by the electron-deficient nature of the 1,3,4-thiadiazole ring and the high reactivity of the C2-iodine bond, this scaffold serves as a critical "warhead" for palladium-catalyzed cross-coupling reactions. Its structural motif is increasingly prevalent in pharmaceutical candidates targeting kinase inhibition, antimicrobial pathways, and neurodegenerative diseases. This guide provides an in-depth technical analysis of its physiochemical properties, synthetic pathways, and reactivity profile, designed to facilitate its integration into high-throughput screening and lead optimization campaigns.
Structural Characterization & Physiochemical Profile[1][2][3][4]
The 1,3,4-thiadiazole ring is an aromatic system containing one sulfur and two nitrogen atoms. The introduction of an iodine atom at the C2 position creates a polarized bond highly susceptible to oxidative addition by transition metals, while the C5-methyl group provides a handle for steric modulation and lipophilicity adjustments.
Key Properties Table
| Property | Data |
| Chemical Name | 2-Iodo-5-methyl-1,3,4-thiadiazole |
| CAS Number | 914935-72-1 |
| Molecular Formula | C |
| Molecular Weight | 226.04 g/mol |
| SMILES | CC1=NN=C(S1)I |
| Physical Form | Solid (Powder) |
| Solubility | Soluble in DMSO, DMF, CH |
| Storage | 2-8°C (Refrigerate), Light Sensitive |
| pKa (Conjugate Acid) | ~ -1.0 to 0.5 (Estimated for thiadiazole N) |
Structural Visualization
The following diagram illustrates the core structure and numbering scheme. Note the electron-deficient nature of the ring, which enhances the electrophilicity of the C2 position.
Figure 1: Structural connectivity of 2-iodo-5-methyl-1,3,4-thiadiazole highlighting the reactive C-I bond.
Synthetic Pathways[2][3][5][11][12]
The synthesis of 2-iodo-5-methyl-1,3,4-thiadiazole typically proceeds via the Sandmeyer reaction or direct diazotization-iodination of the corresponding amino precursor. This approach ensures high regioselectivity and yield.
Primary Synthesis Protocol (Sandmeyer Route)
The most robust method involves the diazotization of 2-amino-5-methyl-1,3,4-thiadiazole followed by displacement with iodide.
Reagents:
-
Precursor: 2-Amino-5-methyl-1,3,4-thiadiazole (CAS: 108-33-8)
-
Diazotizing Agent: Sodium Nitrite (NaNO
) or tert-Butyl Nitrite ( -BuONO) -
Iodine Source: Potassium Iodide (KI) or Diiodomethane (CH
I ) -
Solvent/Acid: Aqueous HCl/H
SO or Acetonitrile (for non-aqueous conditions)
Step-by-Step Methodology:
-
Diazotization: Dissolve 2-amino-5-methyl-1,3,4-thiadiazole in concentrated HCl (or H
SO ) at 0°C. Add an aqueous solution of NaNO dropwise, maintaining temperature <5°C to form the diazonium salt in situ. -
Iodination: Slowly add a solution of KI (1.2 - 1.5 equiv) to the diazonium mixture.
-
Workup: Stir at room temperature for 1-2 hours. The evolution of N
gas indicates reaction progress. Neutralize with NaHCO and extract with ethyl acetate or dichloromethane. -
Purification: Wash the organic layer with sodium thiosulfate (Na
S O ) to remove excess iodine. Dry over MgSO and concentrate. Purify via recrystallization (ethanol) or silica gel chromatography (Hexane/EtOAc).
Synthetic Logic Flow
Figure 2: Sandmeyer synthesis pathway for the generation of the target iodo-thiadiazole.
Reactivity & Functionalization[2][13]
The C2-Iodine bond is the defining feature of this molecule, enabling it to participate in a wide array of Palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the thiadiazole ring facilitates oxidative addition of Pd(0), often making these substrates more reactive than their phenyl counterparts.
Key Transformations
-
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to form biaryl systems.
-
Conditions: Pd(PPh
) or Pd(dppf)Cl , Na CO , Dioxane/Water, 80-100°C.
-
-
Sonogashira Coupling: Reaction with terminal alkynes to form alkynyl-thiadiazoles.
-
Conditions: PdCl
(PPh ) , CuI, Et N, DMF/THF.
-
-
Heck Reaction: Coupling with alkenes.
-
Conditions: Pd(OAc)
, PPh , Et N, DMF.
-
-
Nucleophilic Aromatic Substitution (S
Ar): While less common than coupling, strong nucleophiles (thiols, amines) can displace the iodine under forcing conditions due to the electron-poor ring.
Reactivity Map
Figure 3: Primary reactivity profile of the C2-iodo position.
Applications in Medicinal Chemistry
The 1,3,4-thiadiazole moiety is a "privileged scaffold" in drug discovery, often serving as a bioisostere for pyridine or thiazole rings.
-
Kinase Inhibition: The thiadiazole ring can function as a hinge-binding motif in ATP-competitive inhibitors. The iodine handles allow for the attachment of solubilizing groups or hydrophobic tails required for pocket occupancy.
-
Antimicrobial Agents: Sulfonamide derivatives of 1,3,4-thiadiazoles (e.g., sulfamethizole) are well-established antibiotics. The 2-iodo derivative allows for the synthesis of novel analogs active against resistant strains (MRSA).
-
Carbonic Anhydrase Inhibitors: Thiadiazoles are classic pharmacophores for carbonic anhydrase inhibition (e.g., acetazolamide). The 2-iodo precursor allows for the expansion of the SAR (Structure-Activity Relationship) at the 2-position.
Safety & Handling
-
Hazards: 2-Iodo-5-methyl-1,3,4-thiadiazole is an organoiodide and should be treated as a potential irritant and sensitizer.
-
Storage: Store at 2-8°C. Protect from light, as C-I bonds can undergo homolytic cleavage upon UV exposure, leading to degradation and iodine liberation (discoloration).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
References
-
Sigma-Aldrich. 2-Iodo-5-methyl-1,3,4-thiadiazole Product Information.Link
-
BenchChem. Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide. (Analogous chemistry). Link
-
MDPI Molecules. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. 2024. Link[1]
-
PubChem. 2-iodo-5-methyl-1,3,4-thiadiazole Compound Summary.Link
-
ResearchGate. Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives.Link
